BenchChemオンラインストアへようこそ!

SN32976

PI3Kα selectivity Biochemical profiling Pan-PI3K inhibitors

SN32976 is a tool compound for PI3Kα-focused research, validated in head-to-head selectivity profiling against 442 kinases. It achieves greater tumor pAKT inhibition than pictilisib, dactolisib, and omipalisib, with minimal PI3Kδ engagement to reduce off-target noise. Ideal for PIK3CA-mutant/PTEN-null xenograft studies, this ≥98%-pure inhibitor delivers reproducible in vivo pharmacodynamics unavailable with less-selective pan-PI3K agents.

Molecular Formula C24H33F2N9O4S
Molecular Weight 581.6438
CAS No. 1246202-11-8
Cat. No. B610895
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSN32976
CAS1246202-11-8
SynonymsSN32976;  SN 32976;  SN-32976
Molecular FormulaC24H33F2N9O4S
Molecular Weight581.6438
Structural Identifiers
SMILESCN(C)CCS(=O)(=O)N1CCN(CC1)C2=NC(=NC(=N2)N3C4=C(C(=CC=C4)OC)N=C3C(F)F)N5CCOCC5
InChIInChI=1S/C24H33F2N9O4S/c1-31(2)13-16-40(36,37)34-9-7-32(8-10-34)22-28-23(33-11-14-39-15-12-33)30-24(29-22)35-17-5-4-6-18(38-3)19(17)27-21(35)20(25)26/h4-6,20H,7-16H2,1-3H3
InChIKeyMKRQBWZUYRPLDM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SN32976 (CAS 1246202-11-8) Product Evidence Guide | PI3Kα-Preferential Inhibitor for Cancer Research


SN32976 is a synthetic small molecule that functions as a class I phosphatidylinositol 3-kinase (PI3K) and mammalian target of rapamycin (mTOR) inhibitor, exhibiting preferential biochemical inhibition of the PI3Kα isoform [1]. The compound demonstrates high selectivity across a broad panel of kinases, with off-target activity lower than that observed for several clinically evaluated pan-PI3K inhibitors [1]. The major metabolites of SN32976 retain potent PI3K inhibitory activity and maintain a similar selectivity profile for PI3Kα as the parent compound [1].

SN32976 (CAS 1246202-11-8) Product Evidence Guide | Why Generic Substitution of In-Class PI3K Inhibitors Fails


The class I PI3K inhibitor landscape encompasses compounds with markedly divergent isoform selectivity profiles, off-target liabilities, and in vivo pharmacodynamic characteristics [1]. Generic substitution among pan-PI3K inhibitors is scientifically unsound because biochemical IC50 values against PI3Kα, β, γ, δ, and mTOR vary widely across individual agents, and the degree of PI3Kα preference versus PI3Kδ sparing is not uniform [1]. Furthermore, the extent and duration of target engagement in tumor tissue, as measured by phosphorylated AKT (pAKT) inhibition, differs significantly among clinically evaluated inhibitors even when administered at similarly tolerated dose levels [1]. These compound-specific variations in kinase selectivity and in vivo pharmacodynamics directly impact experimental reproducibility and translational relevance, making informed, evidence-based selection essential for rigorous research outcomes [1].

SN32976 (CAS 1246202-11-8) Product Evidence Guide | Head-to-Head Comparative Quantitative Evidence for Procurement Decisions


SN32976 Biochemical Selectivity Profile: PI3Kα Preferential Inhibition vs. Five Clinical Pan-PI3K Comparators

SN32976 demonstrates a distinct biochemical selectivity profile characterized by preferential inhibition of PI3Kα and relative sparing of PI3Kδ, a pattern not observed among comparator pan-PI3K inhibitors. The compound exhibits a PI3Kα IC50 of 15.1 ± 4.3 nM, with a 30.5-fold selectivity over PI3Kβ (461 ± 195 nM), a 7.3-fold selectivity over PI3Kγ (110 ± 41 nM), an 8.9-fold selectivity over PI3Kδ (134 ± 20 nM), and a 12.8-fold selectivity over mTOR (194 ± 55 nM) [1]. In contrast, none of the five clinically evaluated comparator pan-PI3K inhibitors—pictilisib, dactolisib, buparlisib, omipalisib, and ZSTK474—displayed greater than 2-fold selectivity for PI3Kα over all other PI3K isoforms and mTOR [1].

PI3Kα selectivity Biochemical profiling Pan-PI3K inhibitors

SN32976 Broad Kinase Selectivity: Lower Off-Target Binding at 1 μM vs. Comparator Pan-PI3K Inhibitors

In a kinase selectivity screen comprising 442 kinases, SN32976 at a concentration of 1 μM exhibited high selectivity, with no kinases outside the class I PI3K family, mTOR, and mutant forms of PIK3CA showing greater than 80% inhibition [1]. This selectivity profile was comparable to that of buparlisib under the same conditions, but contrasted with the off-target binding observed for ZSTK474 and dactolisib at 1 μM. Specifically, ZSTK474 at 1 μM showed high binding affinity for class II PI3K enzymes PIK3C2B and PIK3C2G and the G2019S mutant of LRRK2 (99.7% inhibition), while dactolisib showed >80% inhibition of CLK1, CLK4, ERBB3, FLT3, and others [1].

Kinase selectivity Off-target profiling Safety pharmacology

SN32976 Cellular Target Engagement: Greater pAKT Inhibition in PTEN-Null U-87 MG Cells vs. Buparlisib

In U-87 MG glioblastoma cells (PTEN-null background), SN32976 inhibited both Thr308 and Ser473 phosphorylated AKT (pAKT) expression at concentrations as low as 10 nM. The effect of SN32976 on pAKT expression in U-87 MG cells was greater than the inhibition of pAKT induced by buparlisib, and was comparable to the inhibitory activity of ZSTK474 and pictilisib [1].

Cellular pharmacodynamics pAKT inhibition PTEN-null cancer models

SN32976 In Vivo Pharmacodynamics: Greater Extent and Duration of Tumor pAKT Inhibition vs. Pictilisib, Dactolisib, and Omipalisib

In mice bearing PTEN-null U-87 MG tumor xenografts, multiple dose levels of SN32976 inhibited pAKT expression for up to 24 hours after dosing. Notably, 100 mg/kg SN32976 induced greater knockdown of pAKT in tumors than pictilisib, dactolisib, or omipalisib at their respective maximum tolerated dose levels [1]. This finding demonstrates that at similarly tolerated doses, SN32976 achieves superior target engagement in the tumor microenvironment relative to three clinically evaluated pan-PI3K inhibitors.

In vivo pharmacodynamics Tumor pAKT inhibition Target engagement

SN32976 In Vivo Antitumor Efficacy: Superior Tumor Growth Inhibition vs. Dactolisib and ZSTK474

In comparative antitumor efficacy studies using xenograft models, SN32976 inhibited tumor growth to a greater extent than dactolisib and ZSTK474, and with similar efficacy to pictilisib and omipalisib [1]. This demonstrates that SN32976 achieves equivalent or superior in vivo antitumor activity relative to multiple clinically evaluated pan-PI3K inhibitors, despite its distinct selectivity profile.

Antitumor efficacy Xenograft models In vivo efficacy

SN32976 (CAS 1246202-11-8) Product Evidence Guide | Optimal Research and Industrial Application Scenarios


Dissecting PI3Kα-Dependent Signaling Pathways in Cancer Cell Models

SN32976 is optimally deployed in experimental systems where unambiguous interrogation of PI3Kα-specific signaling is required. Its preferential biochemical inhibition of PI3Kα (IC50 15.1 ± 4.3 nM) with 7.3-fold to 30.5-fold selectivity over other class I PI3K isoforms and mTOR, combined with relative sparing of PI3Kδ, minimizes confounding effects from non-α isoform inhibition [1]. This selectivity profile is not shared by comparator pan-PI3K inhibitors, none of which exceed 2-fold selectivity for PI3Kα over all other isoforms and mTOR [1]. Researchers investigating PI3Kα-dependent oncogenic signaling, particularly in PTEN-null or PIK3CA-mutant cell lines, will benefit from the cleaner signal-to-noise ratio afforded by SN32976 relative to less selective agents.

Preclinical In Vivo Efficacy Studies in PIK3CA-Mutant and PTEN-Null Tumor Models

SN32976 is a robust tool for in vivo antitumor efficacy studies in xenograft models driven by PI3K pathway activation. The compound has demonstrated superior tumor growth inhibition compared to dactolisib and ZSTK474, and comparable efficacy to pictilisib and omipalisib, in both NCI-H460 (PIK3CA E545K mutant) and U-87 MG (PTEN-null) xenografts [1]. Crucially, at similarly tolerated dose levels, SN32976 achieves greater extent and duration of tumor pAKT knockdown than pictilisib, dactolisib, and omipalisib [1]. These validated in vivo pharmacodynamic and efficacy benchmarks make SN32976 a reliable reference compound for benchmarking novel PI3K pathway inhibitors and for combination therapy studies.

Kinase Selectivity Profiling and Off-Target Liability Assessment

SN32976 serves as a valuable comparator in kinase selectivity screening campaigns and safety pharmacology studies due to its well-characterized, clean off-target profile. At 1 μM, SN32976 exhibits no kinases outside the class I PI3K/mTOR/PIK3CA mutant family with >80% inhibition in a panel of 442 kinases [1]. This contrasts with comparator pan-PI3K inhibitors such as ZSTK474 and dactolisib, which show significant off-target binding at the same concentration [1]. Researchers aiming to deconvolute on-target PI3K pathway effects from off-target kinase liabilities can use SN32976 as a selectivity benchmark to contextualize phenotypic screening hits and to validate the target specificity of newly identified PI3K modulators.

Comparative Pharmacology and Structure-Activity Relationship (SAR) Studies

The distinct PI3Kα-preferential selectivity profile of SN32976, coupled with its clean off-target signature and documented in vivo pharmacodynamics, makes it an excellent reference compound for comparative pharmacology and SAR investigations. Its biochemical IC50 values against all class I PI3K isoforms and mTOR have been rigorously quantified alongside five clinically evaluated pan-PI3K inhibitors under identical assay conditions [1]. This head-to-head comparative dataset enables medicinal chemists and pharmacologists to benchmark new chemical entities against a compound with a uniquely characterized selectivity fingerprint, facilitating the identification of structural determinants that govern isoform selectivity and the optimization of next-generation PI3Kα-targeted agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for SN32976

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.